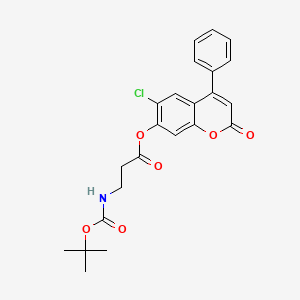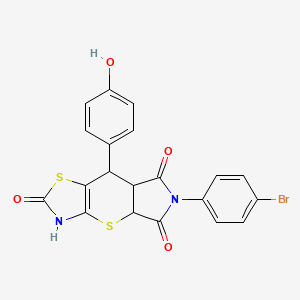
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound has the molecular formula
Chemical Structure: C23H22ClNO6
and an average mass of approximately 443.88 Da .Brief Introduction: This compound belongs to the class of chromenones, which are derivatives of chromene (a fused benzopyran) with a ketone group at position 2. The presence of a chloro substituent at position 6 and a phenyl group at position 4 adds structural complexity. The N-(tert-butoxycarbonyl)-β-alaninate moiety is attached to the chromenone core.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of a phenyl-substituted chromenone with N-(tert-butoxycarbonyl)-β-alanine under appropriate conditions.
Reaction Conditions: The reaction typically occurs under basic conditions, with the tert-butoxycarbonyl (Boc) protecting group on β-alanine facilitating the reaction.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized in research laboratories rather than on an industrial scale.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction and regioselectivity. For instance, reduction of the ketone group yields a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable intermediate for the synthesis of more complex molecules due to its unique structure.
Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug development.
Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals or materials.
Wirkmechanismus
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of a chromenone core, chloro substitution, and N-(tert-butoxycarbonyl)-β-alaninate side chain makes this compound unique.
Similar Compounds: While I don’t have a direct list of similar compounds, related chromenones and β-alanine derivatives would be relevant for comparison.
Eigenschaften
Molekularformel |
C23H22ClNO6 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-23(2,3)31-22(28)25-10-9-20(26)30-19-13-18-16(11-17(19)24)15(12-21(27)29-18)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
FEZXYWJGEWINLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12155827.png)
![4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12155835.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12155851.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155868.png)
![methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12155872.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B12155900.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)

